molecular formula C12H15ClO3 B8371062 Methyl 2-chloro-3-[4-(2-hydroxyethyl)phenyl]propanoate

Methyl 2-chloro-3-[4-(2-hydroxyethyl)phenyl]propanoate

Cat. No.: B8371062
M. Wt: 242.70 g/mol
InChI Key: RUMLTZUXCBEICL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-3-[4-(2-hydroxyethyl)phenyl]propanoate is a useful research compound. Its molecular formula is C12H15ClO3 and its molecular weight is 242.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H15ClO3

Molecular Weight

242.70 g/mol

IUPAC Name

methyl 2-chloro-3-[4-(2-hydroxyethyl)phenyl]propanoate

InChI

InChI=1S/C12H15ClO3/c1-16-12(15)11(13)8-10-4-2-9(3-5-10)6-7-14/h2-5,11,14H,6-8H2,1H3

InChI Key

RUMLTZUXCBEICL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)CCO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(4-Aminophenyl)ethanol (11 g, 81 mmol) and 32 ml conc HCl was dissolved in acetone and cooled to 0° C. Sodium nitrite (5.6 g, 81 mmol) in 20 ml water was added dropwise. The temperature was kept under 0° C. After one hour, methyl acrylate (70 g, 808 mmol) and CuI (1.6 g, 8 mmol) were added (<0° C.). The reaction mixture was stirred at room temperature overnight. The solvent was evaporated and water was added. The water phase was extracted three times with EtOAc, the organic phases were pooled and washed with water, dried (MgSO4) and evaporated under reduced pressure. The crude product was purified by flash chromatography using a 65:35 mixture of EtOAc and heptane as eluent. Further purification by preparative HPLC (using a gradient of CH3CN/5% CH3CN-waterphase containing 0.1M NH4OAc as eluent) gave 9.7 g product (yield 49%) as an oil.
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Three
Name
CuI
Quantity
1.6 g
Type
catalyst
Reaction Step Three
Yield
49%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.